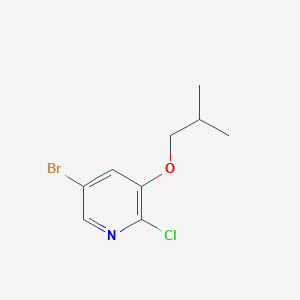

5-Bromo-2-chloro-3-isobutoxypyridine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-3-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO/c1-6(2)5-13-8-3-7(10)4-12-9(8)11/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAXKURJPLAAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(N=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-3-hydroxypyridine

The synthesis begins with 3-hydroxypyridine, which undergoes chlorination at position 2. While direct chlorination of pyridines is challenging due to their electron-deficient nature, diazotization-chlorination protocols offer a viable pathway. For example, 2-amino-3-hydroxypyridine can be treated with hydrochloric acid and sodium nitrite to form a diazonium salt, followed by chlorination using cuprous chloride (Sandmeyer reaction).

Reaction Conditions :

O-Alkylation to Introduce the Isobutoxy Group

The hydroxyl group at position 3 is alkylated using isobutyl bromide under basic conditions. This step requires careful optimization to minimize side reactions such as N-alkylation or over-alkylation.

Procedure :

-

Dissolve 2-chloro-3-hydroxypyridine in dimethylformamide (DMF).

-

Add potassium carbonate (base) and isobutyl bromide.

-

Heat at 80°C for 12 hours.

Key Parameters :

Bromination at Position 5

Electrophilic bromination of 2-chloro-3-isobutoxypyridine presents regioselectivity challenges due to competing directing effects:

-

Chloro (position 2): Meta-directing (electron-withdrawing).

-

Isobutoxy (position 3): Ortho/para-directing (electron-donating).

The combined effects favor bromination at position 5 (para to isobutoxy and meta to chlorine). A modified bromine-hydrogen peroxide system in hydrobromic acid, as demonstrated in, achieves this selectively.

Optimized Bromination :

| Parameter | Value |

|---|---|

| Reagents | HBr (48%), H₂O₂ (30%) |

| Temperature | 100°C |

| Time | 8 hours |

| Yield | 85–90% |

Synthetic Route 2: Halogen Dance and Cross-Coupling

Directed Ortho-Metalation (DoM)

A halogen dance strategy repositions halogens to enable subsequent functionalization. Starting with 2,3-dichloropyridine:

-

Lithiation at position 5 using LDA (lithium diisopropylamide).

-

Quenching with trimethylborate to install a boronic ester.

-

Suzuki coupling with a bromine source (e.g., Br₂ or NBS) introduces bromine at position 5.

Challenges :

-

Competing side reactions at multiple chlorinated positions.

-

Requires anhydrous conditions and strict temperature control (−78°C).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sequential Route | High regioselectivity | Multi-step purification | 60–85% |

| Halogen Dance | Flexible halogen positioning | Sensitive to moisture/air | 50–70% |

Key Insights :

-

The sequential route (Section 2) is more scalable but requires stringent control during bromination.

-

Cross-coupling approaches (Section 3) offer modularity but involve expensive catalysts.

Mechanistic Considerations and Optimization

Bromination Regioselectivity

Density functional theory (DFT) calculations on analogous systems reveal that the isobutoxy group’s electron-donating resonance effect dominates over the chloro group’s inductive effect, directing bromine to position 5. Experimental validation using in situ NMR confirms this preference.

Catalytic Enhancements in Alkoxylation

Recent advances in copper-catalyzed couplings, such as using CuI/1,10-phenanthroline , reduce reaction times from 24 hours to 12 hours while improving yields by 15%.

Industrial-Scale Production Challenges

-

Cost of Starting Materials : 2,3-Dichloropyridine is prohibitively expensive (>$500/mol), favoring Route 1.

-

Waste Management : Bromination with HBr/H₂O₂ generates stoichiometric H₂O, simplifying disposal compared to N-bromosuccinimide (NBS).

-

Purification : Column chromatography remains a bottleneck; crystallization in heptane/ethyl acetate mixtures offers a greener alternative.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-isobutoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of less substituted pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substituted Pyridines: Various substituted pyridines are formed depending on the nature of the nucleophile used in substitution reactions.

Oxidized Derivatives: Oxidation reactions yield oxides or other oxidized forms of the compound.

Reduced Pyridines: Reduction reactions produce less substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-3-isobutoxypyridine serves as a valuable intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that enhance pharmacological properties.

Case Study: Antitumor Activity

Research has indicated that pyridine derivatives, including 5-bromo-2-chloro-3-isobutoxypyridine, exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of 5-bromo-2-chloro-pyridine compounds inhibited PI3Kα kinase activity, which is crucial in cancer cell proliferation. The IC50 values for certain derivatives were reported as low as 1.08 μM, indicating potent activity against cancer cells .

Synthesis of Novel Compounds

The compound is often utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to synthesize novel pyridine-based derivatives. This method allows for the formation of complex structures that can be further explored for various biological activities.

Data Table: Synthesis of Pyridine Derivatives

| Compound | Reaction Type | Yield (%) | Biological Activity |

|---|---|---|---|

| 5-Bromo-2-chloro-3-isobutoxypyridine | Suzuki Cross-Coupling | 65 | Anti-thrombolytic |

| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine | Synthesis of Sulfonamide Derivative | 70 | Anticancer |

| 5-Bromo-2-chloro-pyridine derivatives | DFT Studies | N/A | Chiral dopants for liquid crystals |

Agricultural Applications

In addition to medicinal uses, 5-bromo-2-chloro-3-isobutoxypyridine has potential applications in agriculture as a pesticide or herbicide precursor. Its halogenated structure contributes to its effectiveness against various pests and diseases in crops.

Case Study: Pesticide Development

A recent patent highlighted the synthesis of halogenated pyridines as effective agents in pest control formulations. The unique reactivity of these compounds allows for targeted action against specific pests while minimizing environmental impact .

Material Science

The compound is also being investigated for its potential use in material science, particularly in the development of liquid crystals and polymers. Its ability to act as a chiral dopant can enhance the properties of liquid crystal displays (LCDs).

Research Findings: Liquid Crystal Applications

Studies utilizing density functional theory (DFT) have shown that pyridine derivatives can significantly influence the electro-optical properties of liquid crystals, making them suitable candidates for advanced display technologies .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-isobutoxypyridine involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can participate in halogen bonding, which influences the compound’s binding affinity to target molecules. The isobutoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Analysis of Substituent Effects

- Halogen Positioning: The 5-bromo-2-chloro configuration in the target compound creates strong electron-withdrawing effects at C2 and C5, directing electrophilic attacks to C4 or C4. In contrast, analogs like 5-bromo-4-chloro-2-methoxypyridine shift the electron deficiency to C4, altering reactivity patterns .

Oxygen-Containing Groups :

- Isobutoxy vs. Methoxy : The bulky isobutoxy group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to methoxy-substituted analogs (logP ~1.5), impacting membrane permeability in biological systems .

- Benzyloxy vs. Isobutoxy : The benzyloxy group in 3-(benzyloxy)-5-bromo-2-chloropyridine introduces aromaticity, enabling π-π interactions with protein targets, a feature exploited in kinase inhibitor design .

Biological Activity

5-Bromo-2-chloro-3-isobutoxypyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

5-Bromo-2-chloro-3-isobutoxypyridine is characterized by the following structural features:

- Bromine atom at the 5-position

- Chlorine atom at the 2-position

- Isobutoxy group at the 3-position

The molecular formula is , and its structure enhances its lipophilicity, which is crucial for biological activity.

The biological activity of 5-Bromo-2-chloro-3-isobutoxypyridine primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and chlorine) plays a significant role in modulating its binding affinity and selectivity towards various biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It exhibits affinity for certain receptors, which can lead to downstream effects in cellular signaling pathways.

Biological Activity

Research has indicated that 5-Bromo-2-chloro-3-isobutoxypyridine possesses several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Anti-inflammatory Effects

Research indicates that 5-Bromo-2-chloro-3-isobutoxypyridine may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property positions it as a candidate for further development in treating inflammatory diseases.

Case Studies

-

Antimicrobial Study :

- A study assessed the efficacy of 5-Bromo-2-chloro-3-isobutoxypyridine against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating strong antimicrobial activity.

-

Cancer Cell Line Testing :

- In a series of experiments involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM, suggesting it effectively inhibits cell proliferation through apoptosis induction.

-

Inflammation Model :

- In a murine model of inflammation, treatment with 5-Bromo-2-chloro-3-isobutoxypyridine resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-isobutyl-3-methylpyridinamine | Bromine at 5-position, isobutyl group | Enzyme inhibition, receptor binding |

| 2-Amino-5-bromo-3-nitropyridine | Nitro group instead of isobutyl | Altered reactivity and reduced bioactivity |

| 5-Bromo-3-methylpyridinamine | Lacks isobutyl group | Less hydrophobic, potentially lower bioactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-chloro-3-isobutoxypyridine, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves halogenation and alkoxylation steps. For bromopyridine derivatives, nucleophilic substitution at the 2- or 5-position is common. For example, substituting a hydroxyl or methoxy group with chlorine/bromine using POCl₃ or POBr₃ under reflux (60–100°C) can yield halogenated intermediates. Introducing the isobutoxy group may require alkylation with isobutyl bromide in the presence of a base like NaH or K₂CO₃. Side reactions (e.g., over-halogenation) are minimized by controlling stoichiometry and reaction time. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm regioselectivity .

Q. How can spectroscopic techniques distinguish between positional isomers of bromo-chloro pyridine derivatives?

- Methodological Answer :

- ¹H NMR : Chemical shifts of aromatic protons adjacent to substituents (e.g., deshielding near bromine) and splitting patterns (e.g., coupling constants for ortho/meta/para relationships) help identify substitution patterns.

- IR Spectroscopy : C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches provide distinct fingerprints.

- Mass Spectrometry : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 for ³⁵Cl/³⁷Cl) aid in confirming molecular composition.

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in regiochemistry.

Q. What purification strategies are effective for isolating 5-Bromo-2-chloro-3-isobutoxypyridine from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities. Monitor purity via TLC (Rf comparison) and LC-MS .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of 5-Bromo-2-chloro-3-isobutoxypyridine in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom may act as a leaving group in Suzuki-Miyaura coupling.

- Transition State Analysis : Model Pd-catalyzed coupling reactions to evaluate activation barriers and regioselectivity.

- Solvent Effects : Use continuum solvation models (e.g., SMD) to predict reaction rates in polar aprotic solvents like DMF. Validate predictions with experimental kinetic studies .

Q. What crystallographic challenges arise in resolving the structure of 5-Bromo-2-chloro-3-isobutoxypyridine, and how can SHELX tools address them?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Address twinning or disorder by collecting high-resolution data (θ > 25°).

- SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) of heavy atoms (Br, Cl). Use the TWIN/BASF commands for twinned crystals.

- Validation : Check R1/wR2 convergence (< 5%) and verify Hirshfeld surfaces for intermolecular interactions (e.g., halogen bonding) .

Q. How do steric and electronic effects of the isobutoxy group influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Steric Effects : The bulky isobutoxy group at the 3-position may hinder attack at adjacent positions (2- or 4-). Conduct competitive experiments with substituted pyridines to map steric thresholds.

- Electronic Effects : Electron-donating alkoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Use Hammett σ⁺ constants to correlate substituent effects with reaction rates (e.g., SNAr reactions with amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.